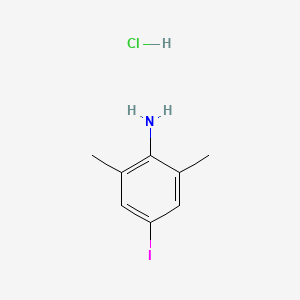

4-Iodo-2,6-dimethylaniline hydrochloride

Overview

Description

4-Iodo-2,6-dimethylaniline hydrochloride is a chemical compound with the CAS Number: 138385-59-8 . It has a molecular weight of 283.54 and its IUPAC name is 4-iodo-2,6-dimethylaniline hydrochloride . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .

Synthesis Analysis

The synthesis of 4-Iodo-2,6-dimethylaniline hydrochloride involves an aromatic iodination reaction with molecular iodine . The desired products are isolated in nearly quantitative yields after a simple extraction .Molecular Structure Analysis

The molecular formula of 4-Iodo-2,6-dimethylaniline hydrochloride is C8H11ClIN . Its average mass is 283.537 Da and its monoisotopic mass is 282.962463 Da .Physical And Chemical Properties Analysis

4-Iodo-2,6-dimethylaniline hydrochloride is a solid substance . It should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications

Synthesis of Rilpivirine

Rilpivirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat individuals infected with human immunodeficiency virus 1 (HIV-1). It was approved by the U.S. FDA in 2011 . 4-Iodo-2,6-dimethylaniline hydrochloride is used in the synthesis of rilpivirine . The development of an effective synthetic route of rilpivirine using less toxic organic reagents and low boiling solvents has been reported . The overall yield improved from 18.5% to 21% through this optimized synthetic procedure .

Synthesis of Benzothiazoles

Benzothiazoles are heterocyclic compounds with a wide range of applications in medicinal chemistry due to their diverse biological activities. 4-Iodo-2,6-dimethylaniline hydrochloride is employed in the synthesis of benzothiazoles through copper-catalyzed one-pot three-component reactions . Sodium hydrosulfide is used as a sulfur surrogate in these reactions .

Safety and Hazards

The safety information for 4-Iodo-2,6-dimethylaniline hydrochloride indicates that it is a combustible liquid and may cause skin irritation, serious eye irritation, and respiratory irritation . It is also suspected of causing cancer . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

4-iodo-2,6-dimethylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10IN.ClH/c1-5-3-7(9)4-6(2)8(5)10;/h3-4H,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBJAHWCOSKIEGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30721594 | |

| Record name | 4-Iodo-2,6-dimethylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30721594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-2,6-dimethylaniline hydrochloride | |

CAS RN |

138385-59-8 | |

| Record name | 4-Iodo-2,6-dimethylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30721594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is the significance of the iodination reaction described in the paper?

A1: The paper describes a simple and scalable method for iodinating 2,6-dialkylanilines []. This is significant because these iodinated compounds serve as versatile building blocks for synthesizing more complex molecules, particularly in organic synthesis and medicinal chemistry. The ability to introduce iodine into these molecules efficiently opens up possibilities for creating a diverse library of compounds with potentially useful properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[4-(Dimethylamino)phenyl]ethenyl]-5-nitrobenzene-1,4-diamine](/img/structure/B584209.png)

![2-[(1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B584218.png)

![2-Chloro-4-[(4-methoxyphenyl)methoxy]-6-methylaniline](/img/structure/B584227.png)